molecular formula C31H33N3O8 B1251213 renieramycin M

renieramycin M

Cat. No.: B1251213
M. Wt: 575.6 g/mol
InChI Key: QOGBZZDZYZICFV-NZDGDHNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

renieramycin M is a natural product found in Jorunna funebris with data available.

Q & A

Basic Research Questions

Q. What methodological approaches are used to isolate and characterize renieramycin M from marine sponges?

  • Answer : Isolation typically involves organic solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as HPLC or TLC for purification. Structural elucidation employs mass spectrometry (e.g., ESI-MS with [M+H]+ at m/z 576.2399) and NMR spectroscopy. Marine sponges like Xestospongia sp. are common sources, with biomass optimization via phytoplankton feed to enhance yield .

Q. How do researchers validate the cytotoxic activity of this compound in cancer cell lines?

  • Answer : Standard protocols include cell viability assays (e.g., MTT or SRB) across multiple doses (e.g., 0.1–10 µM) in cell lines such as HCT116 (colon cancer) and MDA-MB-435 (melanoma). Triplicate experiments ensure statistical rigor, with IC50 calculations using nonlinear regression models. Transcriptional profiling via microarrays (e.g., Affymetrix Human Genome Focus arrays) identifies mechanistic pathways .

Q. What criteria determine the selection of control groups in this compound efficacy studies?

  • Answer : Controls include untreated cells, solvent-only groups (e.g., DMSO), and positive controls (e.g., doxorubicin). Exclusion criteria for cell lines involve contamination checks and mycoplasma testing. Statistical power analysis ensures sample sizes are sufficient to detect ≥50% inhibition with p < 0.05 .

Advanced Research Questions

Q. How do transcriptional profiles of this compound and jorunnamycin C compare in modulating cancer-related genes?

  • Answer : Microarray analyses reveal high correlation (cosine coefficients: 0.66–0.76) in gene expression patterns between the two compounds. Both downregulate pro-survival genes (e.g., BCL2) and upregulate apoptosis markers (e.g., BAX) in MDA-MB-435 cells. Time-course experiments (4 h vs. 12 h) highlight dynamic transcriptional changes .

Table 1 : Cosine Coefficients of Transcriptional Similarity

Cell Line4-h Treatment12-h Treatment
HCT1160.660.57
MDA-MB-4350.740.76

Q. What experimental strategies resolve contradictions in reported IC50 values for this compound across studies?

  • Answer : Discrepancies arise from variations in cell culture conditions (e.g., serum concentration), assay protocols (MTT vs. SRB), and compound purity (HPLC ≥95%). Meta-analyses should standardize data using normalized viability curves and report 95% confidence intervals. Cross-validation with clonogenic assays reduces false positives .

Q. How can biosynthesis of this compound be optimized in sponge cell cultures?

  • Answer : Optimization involves modulating nutrient feeds (e.g., Chaetoceros phytoplankton), light exposure, and bioreactor parameters (pH 7.8–8.2, 25°C). Metabolomic tracking via LC-MS identifies precursor accumulation, while CRISPR-based editing of sponge symbionts enhances yield .

Q. Methodological Considerations

Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?

  • Answer : Nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) are preferred. Avoid reliance on p-values alone; report effect sizes (e.g., IC50 ± SEM) and use ANOVA for multi-group comparisons. False discovery rate (FDR) correction is mandatory for microarray data .

Q. How should researchers address batch variability in this compound isolation?

  • Answer : Implement quality control protocols:

  • Chemical : NMR purity checks (δH 0.8–6.5 ppm) and HPLC-DAD (λ = 254 nm).
  • Biological : Reference standards for cytotoxicity in HCT116 cells.
    Batch-to-batch variability ≤15% is acceptable .

Q. Data Interpretation & Reproducibility

Q. What steps ensure reproducibility in this compound’s gene expression studies?

  • Answer : Follow MIAME guidelines: archive raw microarray data (e.g., GEO Accession), detail RNA extraction protocols (RIN ≥8), and use housekeeping genes (e.g., GAPDH) for normalization. Replicate experiments across independent labs to confirm transcriptional signatures .

Q. How do researchers distinguish primary vs. secondary mechanisms of action in this compound studies?

  • Answer : Combine transcriptomics with functional assays (e.g., caspase-3 activation for apoptosis). siRNA knockdown of target genes (e.g., TOP1) validates primary mechanisms. Secondary effects (e.g., ROS generation) require scavenger assays (e.g., NAC pretreatment) .

Properties

Molecular Formula

C31H33N3O8

Molecular Weight

575.6 g/mol

IUPAC Name

[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C31H33N3O8/c1-8-13(2)31(39)42-12-21-22-16(25(35)14(3)29(40-6)27(22)37)10-19-24-23-17(26(36)15(4)30(41-7)28(23)38)9-18(33(24)5)20(11-32)34(19)21/h8,18-21,24H,9-10,12H2,1-7H3/b13-8-/t18-,19-,20-,21-,24-/m0/s1

InChI Key

QOGBZZDZYZICFV-NZDGDHNMSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC[C@H]1C2=C(C[C@@H]3N1[C@H]([C@@H]4CC5=C([C@H]3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C

Canonical SMILES

CC=C(C)C(=O)OCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C

Synonyms

renieramycin M

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.